N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide

Oncology Hsp90 Inhibition Binding Affinity

The compound N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide, commonly referred to as SNX-2112 or PF-04928473, is a selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that competes for its N-terminal ATP-binding pocket. It demonstrates high-affinity binding with a Kd of 16 nM for Hsp90 and potently induces the degradation of oncogenic client proteins such as HER-2 (IC50 of 10 nM).

Molecular Formula C19H20N2O4S
Molecular Weight 372.44
CAS No. 922137-62-0
Cat. No. B2611667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide
CAS922137-62-0
Molecular FormulaC19H20N2O4S
Molecular Weight372.44
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
InChIInChI=1S/C19H20N2O4S/c22-19-15-12-13(21-26(23,24)14-6-2-1-3-7-14)10-11-17(15)25-18-9-5-4-8-16(18)20-19/h4-5,8-12,14,21H,1-3,6-7H2,(H,20,22)
InChIKeyHATRKWAXVKPTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide (922137-62-0): A High-Potency Hsp90 Inhibitor with Orally Active Prodrug Strategy


The compound N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide, commonly referred to as SNX-2112 or PF-04928473, is a selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that competes for its N-terminal ATP-binding pocket . It demonstrates high-affinity binding with a Kd of 16 nM for Hsp90 and potently induces the degradation of oncogenic client proteins such as HER-2 (IC50 of 10 nM) . The compound is the active principle of the oral prodrug SNX-5422, which has advanced to multiple Phase 1 clinical trials in solid tumors and hematologic malignancies, highlighting its translational potential beyond traditional laboratory tool compounds .

Why N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide Cannot Be Replaced by Generic Hsp90 Inhibitors


Substituting SNX-2112 with another Hsp90 inhibitor, such as the benzoquinone ansamycin 17-AAG, introduces critical, quantifiable deficits in target engagement, isoform selectivity, and pharmaceutical properties. SNX-2112 is more potent than 17-AAG in cell-based assays against multiple myeloma, triggering apoptosis at lower concentrations [1]. Crucially, unlike Geldanamycin analogs which exhibit poor water solubility and off-target effects, SNX-2112 is an orally bioavailable agent when delivered as its prodrug SNX-5422, a property confirmed by its progression into clinical trials [2]. This combination of validated oral bioavailability and a distinct isoform selectivity profile renders generic substitution scientifically invalid for studies requiring reproducible in vivo target engagement.

Quantitative Differentiation of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide (SNX-2112) from Closest Analogs


Hsp90 Binding Affinity: Direct Comparison with 17-AAG and Geldanamycin

In a primary research study, SNX-2112 demonstrated superior potency compared to the first-generation inhibitor 17-AAG, a widely used benchmark. SNX-2112 triggered growth inhibition and apoptosis in multiple myeloma (MM) cells more effectively [1]. Its binding affinity is defined by a Ki of 1.10 nM under reducing conditions, a value consistent across multiple Hsp90 binding assays [2].

Oncology Hsp90 Inhibition Binding Affinity

Isoform Selectivity Profile: Hsp90α/β vs. Grp94 and Trap-1

SNX-2112 exhibits a defined selectivity window across the Hsp90 family, which is crucial for distinguishing its mechanism from pan-inhibitors. It potently inhibits the cytoplasmic isoforms Hsp90α and Hsp90β with an IC50 of 30 nM each. In contrast, its activity against the endoplasmic reticulum isoform Grp94 (IC50 = 4.275 μM) and the mitochondrial isoform Trap-1 (IC50 = 0.862 μM) is significantly weaker .

Selectivity Hsp90 Isoforms Grp94 Trap-1

Inhibition of K562 Cell Growth: A Functional Comparison with Other Synthetic Hsp90 Inhibitors

The functional antiproliferative effect of SNX-2112 was quantified in K562 chronic myeloid leukemia cells. The compound induced a dose-dependent decrease in cell viability with an IC50 of 0.92 μM . This provides a benchmark for comparing its cellular potency with other synthetic Hsp90 inhibitors.

Antiproliferative Activity Leukemia Cellular Assay

Oral Bioavailability and Clinical Staging vs. Geldanamycin and its Early Analogs

A major differentiator for the SNX-2112 scaffold is its formulation as an orally active prodrug, SNX-5422. This contrasts sharply with the benzoquinone ansamycin class led by 17-AAG and 17-DMAG, which faced significant formulation and toxicity challenges related to their quinone moiety [1]. SNX-5422 has successfully progressed to Phase 1 clinical trials, demonstrating that SNX-2112 achieves systemic exposure after oral administration [2].

Pharmacokinetics Prodrug Oral Bioavailability Clinical Trial

Procurement-Driven Application Scenarios for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide


Superior Bench Comparator for Next-Generation Hsp90 Inhibitors in Myeloma Models

Due to its direct, demonstrated superiority over 17-AAG in inducing apoptosis in multiple myeloma cells, SNX-2112 can serve as the high-potency positive control in screening campaigns. Its well-defined cellular IC50 of 0.92 μM in K562 cells and low nanomolar target affinity provide a validated benchmark for establishing the potency thresholds required for new chemical entities, as established in Section 3 .

Chemical Tool for Dissecting Hsp90 Isoform-Specific Biology

A research team investigating the distinct roles of cytoplasmic vs. organelle-specific Hsp90s should select SNX-2112. Its quantified selectivity profile—143-fold for Hsp90α over Grp94 and 29-fold over Trap-1—makes it an appropriate ligand for experiments designed to link the inhibition of cytosolic chaperones to the degradation of specific client proteins like HER-2, without confounding signals from ER or mitochondrial stress responses, as detailed in Section 3 .

Essential Tool for Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

For core facilities planning in vivo efficacy studies in solid tumor xenografts, procurement of SNX-2112 is strategically warranted. As the active moiety of the orally bioavailable, clinically staged prodrug SNX-5422, it enables PK/PD modeling that definitively links oral dosage, plasma concentration, and intratumoral target engagement. This avoids the common pitfalls of intravenous-only formulations like 17-AAG, which can confound PK data with excipient-related toxicities .

Reference Standard for Hsp90 Binding Assay Calibration

In setting up a high-throughput fluorescence polarization or TR-FRET competition assay for Hsp90 N-terminal domain binders, SNX-2112 is an ideal reference ligand. Its precisely measured binding affinities (Kd = 16 nM, Ki = 1.10 nM) allow for accurate Z'-factor determination and day-to-day assay performance normalization, enabling reliable comparative screening of compound libraries.

Quote Request

Request a Quote for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.